2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol
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Overview
Description
2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol is an organic compound characterized by the presence of a chlorophenol group and two 5-methylfuran-2-yl groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol typically involves the reaction of 4-chlorophenol with 5-methylfurfural in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Organic solvents like toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters are optimized to achieve maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: The chlorophenol group can be reduced to form 4-chlorocyclohexanol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of 4-chlorocyclohexanol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan rings and chlorophenol group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of microbial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(hydroxymethyl)furan
- 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-[Bis(5-methylfuran-2-yl)methyl]aniline
Uniqueness
2-[Bis(5-methylfuran-2-yl)methyl]-4-chlorophenol is unique due to the presence of both furan rings and a chlorophenol group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its utility in research and industry.
Properties
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-10-3-7-15(20-10)17(16-8-4-11(2)21-16)13-9-12(18)5-6-14(13)19/h3-9,17,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOIUTWQXJJVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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